

Introduction to cereblon (CRBN) as an E3 ligase target

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An In-depth Technical Guide to Cereblon (CRBN) as an E3 Ligase Target

Introduction

Cereblon (CRBN) is a crucial protein in cellular homeostasis, functioning as a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4).[1][2] This complex, known as CRL4-CRBN, is instrumental in the ubiquitin-proteasome system, which is responsible for the degradation of damaged or misfolded proteins and the regulation of key cellular proteins.[3][4] CRBN's role is to specifically recognize and bind to target proteins, thereby facilitating their ubiquitination and subsequent degradation by the proteasome.[3][5] The gene encoding for CRBN is located on human chromosome 3 and is highly conserved across species, from plants to humans, underscoring its fundamental biological importance.[5] Initially identified for its association with a form of nonsyndromic mental retardation, CRBN has since gained significant attention in the field of drug discovery, particularly as the primary target of immunomodulatory drugs (IMiDs) and as a key component in the development of proteolysis-targeting chimeras (PROTACs).[1][6]

The CRL4-CRBN complex is composed of several key proteins: Cullin 4 (CUL4A or CUL4B) which acts as a scaffold, Ring-Box Protein 1 (RBX1) which binds the E2 ubiquitin-conjugating enzyme, DNA Damage-Binding Protein 1 (DDB1) which serves as an adaptor, and CRBN itself, which functions as the substrate receptor.[2][7][8] CRBN's ability to be modulated by small molecules, thereby altering its substrate specificity, has made it a highly attractive target for

therapeutic intervention in a range of diseases, including cancers, autoimmune disorders, and neurological conditions.[\[3\]](#)[\[4\]](#)

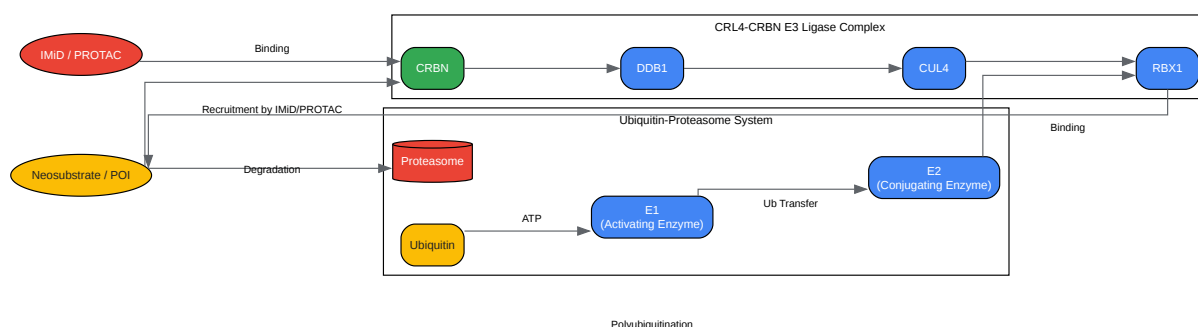
Mechanism of Action: The CRL4-CRBN E3 Ligase Complex

The primary function of the CRL4-CRBN complex is to mediate the ubiquitination of specific substrate proteins. This process involves the covalent attachment of ubiquitin, a small regulatory protein, to the target protein. This "tagging" marks the protein for recognition and degradation by the 26S proteasome.[\[9\]](#) The specificity of this system is determined by the substrate receptor, in this case, CRBN.[\[3\]](#)

The groundbreaking discovery that CRBN is the direct target of thalidomide and its derivatives, lenalidomide and pomalidomide (collectively known as IMiDs), revolutionized our understanding of their therapeutic effects.[\[1\]](#)[\[10\]](#) These small molecules act as "molecular glues," binding to a hydrophobic pocket in CRBN.[\[9\]](#) This binding event alters the conformation of CRBN's substrate-binding surface, creating a new interface that can recognize and bind to proteins that are not its natural substrates.[\[11\]](#) These newly recruited proteins are referred to as "neosubstrates."[\[1\]](#)

Once a neosubstrate is brought into proximity with the CRL4-CRBN complex by an IMiD, it is polyubiquitinated and subsequently degraded by the proteasome.[\[10\]](#) This induced degradation of specific proteins is the basis for the therapeutic activity of IMiDs in diseases such as multiple myeloma.[\[12\]](#)[\[13\]](#) For instance, the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) is a key mechanism behind the anti-myeloma and immunomodulatory effects of lenalidomide and pomalidomide.[\[4\]](#)[\[12\]](#)[\[13\]](#)

The ubiquitination process itself is a multi-step enzymatic cascade involving E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating) enzymes. The CRL4-CRBN complex is the E3 ligase that facilitates the final transfer of ubiquitin from an E2 enzyme to the substrate. Recent studies have identified that the E2 enzymes UBE2D3 and UBE2G1 play distinct roles in the ubiquitination of CRBN neosubstrates, with UBE2D3 initiating mono-ubiquitination and UBE2G1 elongating the polyubiquitin chain.[\[10\]](#)



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General mechanism of CRBN-mediated protein degradation.

Cereblon Modulators: IMiDs and PROTACs

The ability to modulate CRBN's substrate specificity has led to the development of two major classes of therapeutics: Immunomodulatory Drugs (IMiDs) and Proteolysis-Targeting Chimeras (PROTACs).

Immunomodulatory Drugs (IMiDs)

IMiDs, which include thalidomide, lenalidomide, and pomalidomide, are a class of drugs that exhibit both anti-cancer and immunomodulatory properties.[3][12] Their primary mechanism of action involves binding to CRBN and inducing the degradation of neosubstrates.[1][12] The specific neosubstrates targeted can vary between different IMiDs, leading to different therapeutic outcomes.[1]

- **Ikaros (IKZF1) and Aiolos (IKZF3):** These are zinc finger transcription factors that are crucial for the development and function of B cells and other lymphoid cells.[12] Their degradation

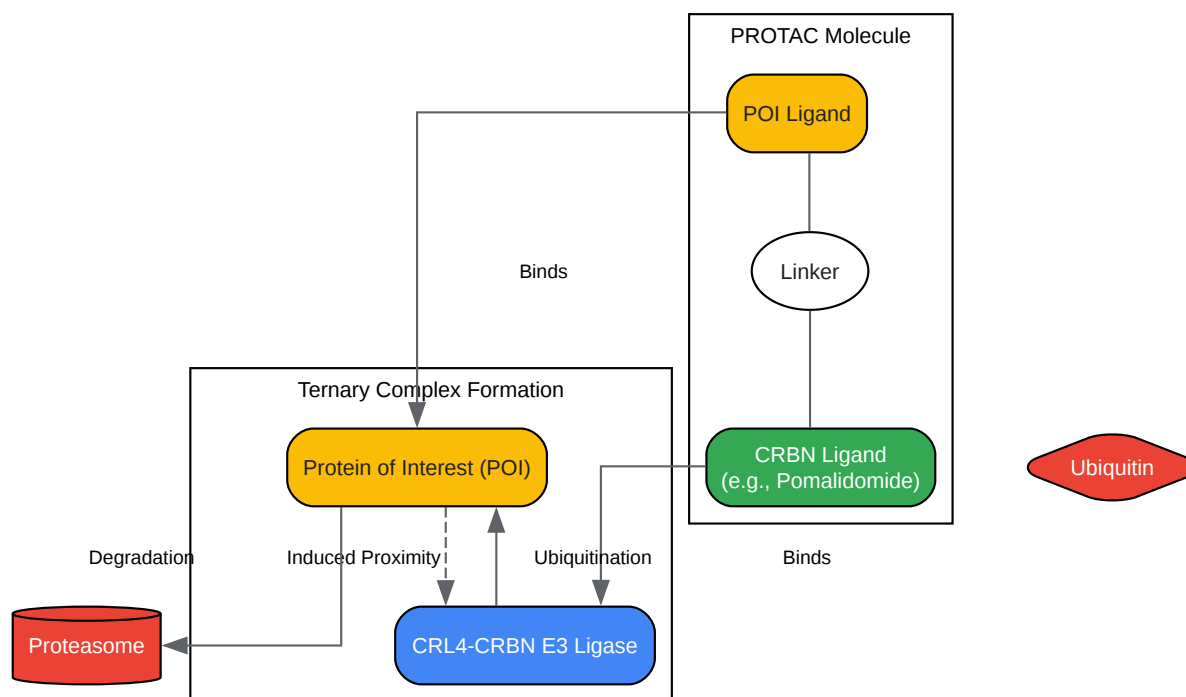
by lenalidomide and pomalidomide is a key driver of the anti-proliferative effects in multiple myeloma.[\[4\]](#)[\[12\]](#)[\[13\]](#)

- Casein Kinase 1 Alpha (CK1 α): Degradation of CK1 α is particularly relevant in the context of myelodysplastic syndrome (MDS) with a deletion in chromosome 5q.[\[12\]](#)
- GSPT1: The translation termination factor GSPT1 is a neosubstrate for the experimental CRBN modulator CC-885, which has shown potent anti-cancer activity in acute myeloid leukemia (AML).[\[10\]](#)

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules designed to hijack the ubiquitin-proteasome system to degrade a specific protein of interest (POI).[\[1\]](#)[\[14\]](#) A PROTAC consists of two distinct ligands connected by a chemical linker: one ligand binds to the POI, and the other binds to an E3 ubiquitin ligase, frequently CRBN.[\[14\]](#)[\[15\]](#)

By simultaneously binding to both the POI and CRBN, the PROTAC brings the target protein into close proximity to the CRL4-CRBN E3 ligase complex.[\[15\]](#) This induced proximity leads to the ubiquitination and subsequent degradation of the POI.[\[14\]](#) This technology has opened up the possibility of targeting proteins that have been traditionally considered "undruggable" by conventional small molecule inhibitors.[\[16\]](#) CRBN is a popular choice for PROTAC design due to the availability of well-characterized, high-affinity ligands like pomalidomide and thalidomide.[\[15\]](#)[\[17\]](#)



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Mechanism of CRBN-based PROTAC-induced protein degradation.

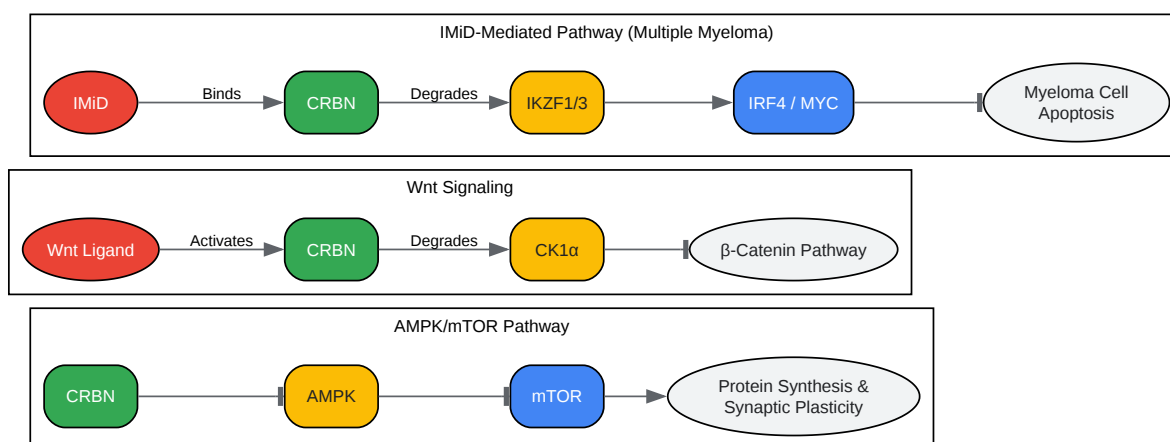
Signaling Pathways Involving Cereblon

CRBN is involved in various signaling pathways, both in its native state and when modulated by external compounds.

- **AMPK-mTOR Pathway:** In its physiological role, CRBN has been identified as a negative regulator of AMP-activated protein kinase (AMPK).[18] By inhibiting AMPK, CRBN can activate the mammalian target of rapamycin (mTOR) signaling pathway, which is a key regulator of protein synthesis.[18] This function suggests a role for CRBN in cognitive processes, as mTOR-regulated protein synthesis is vital for synaptic plasticity.[18]
- **Wnt Signaling:** Recent research has shown that CRBN is an evolutionarily conserved regulator of the Wnt signaling pathway.[19] Wnt stimulation promotes the CRBN-dependent degradation of a subset of proteins, including CK1 α , a negative regulator of the Wnt

pathway.[19] This occurs even in the absence of IMiDs, highlighting a physiological, IMiD-independent mechanism of CRBN regulation.[19]

- **TLR4 Signaling and Autophagy:** CRBN has been shown to negatively regulate bactericidal activity and autophagy.[20] Upon Toll-like receptor 4 (TLR4) stimulation, CRBN can inhibit the ubiquitination of ECSIT and BECN1, proteins involved in mitochondrial reactive oxygen species (mROS) production and autophagy, respectively.[20][21]
- **Downstream of Neosubstrate Degradation:** The therapeutic effects of CRBN modulators are mediated by the downstream consequences of neosubstrate degradation. For example, the degradation of IKZF1 and IKZF3 in multiple myeloma cells leads to the downregulation of key survival factors like MYC and IRF4, inducing apoptosis and cell cycle arrest.[10]



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Key signaling pathways involving Cereblon.

Quantitative Data: Ligand Binding Affinities

The binding affinity of small molecules to CRBN is a critical parameter for their efficacy as molecular glues or as components of PROTACs. Various biophysical and biochemical assays

are used to determine these affinities, typically reported as a dissociation constant (Kd) or a half-maximal inhibitory concentration (IC50).

Compound	Binding Affinity (Kd/IC50)	Assay Method	Notes
Thalidomide	~250 nM	Not Specified	(S)-enantiomer binds with ~10-fold higher affinity than the (R)-enantiomer.[22]
Lenalidomide	~178 nM	Not Specified	Binds more strongly to CRBN than thalidomide.[22]
Pomalidomide	~157 nM	Not Specified	Binds with higher affinity than both thalidomide and lenalidomide.[22]
CC-122 (Avadomide)	Not specified in search results	-	A CRBN modulator under investigation for lymphoma.[1]
CC-220 (Iberdomide)	Not specified in search results	-	A CRBN modulator under investigation for systemic lupus erythematosus.[1]
Thalidomide-O-PEG3-alcohol	Not Publicly Available	-	A common linker-warhead combination used in PROTAC synthesis; affinity is expected to be similar to thalidomide.[22]

Experimental Protocols

A variety of experimental techniques are employed to study CRBN function, ligand binding, and the downstream effects of its modulation.

CRBN Binding Assays

These assays are designed to measure the direct interaction between a compound and the CRBN protein.

- Fluorescence Polarization (FP):
 - Principle: This competitive binding assay measures the change in polarization of fluorescent light emitted from a small, fluorescently labeled CRBN ligand (tracer). When the tracer is bound to the larger CRBN protein, it tumbles more slowly in solution, resulting in a high polarization signal. An unlabeled test compound that competes for binding will displace the tracer, causing it to tumble faster and leading to a decrease in the polarization signal.
 - Methodology:
 - Prepare serial dilutions of the test compound.
 - In a microplate, add the test compound, a fixed concentration of a fluorescently labeled thalidomide tracer, and purified recombinant CRBN protein.[\[23\]](#)[\[24\]](#)
 - Incubate to allow the binding to reach equilibrium.
 - Measure fluorescence polarization using a microplate reader.
 - Plot the polarization signal against the compound concentration to determine the IC50 value.[\[23\]](#)
- Isothermal Titration Calorimetry (ITC):
 - Principle: ITC directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH).
 - Methodology:

- Place a solution of purified CRBN protein in the sample cell of the calorimeter.
 - Fill the titration syringe with a solution of the test compound.
 - Perform a series of small, sequential injections of the compound into the CRBN solution.
 - Measure the heat change after each injection.
 - Plot the heat change per injection against the molar ratio of the ligand to protein to determine the binding parameters.[\[22\]](#)
- Surface Plasmon Resonance (SPR):
 - Principle: SPR is a label-free technique that detects binding events in real-time by measuring changes in the refractive index at the surface of a sensor chip.
 - Methodology:
 - Immobilize purified CRBN protein onto the surface of a sensor chip.
 - Flow solutions containing different concentrations of the test compound over the chip surface.
 - Monitor the change in the SPR signal (measured in response units, RU) over time to obtain association and dissociation rates.
 - Analyze the data to calculate the binding affinity (K_d).[\[22\]](#)

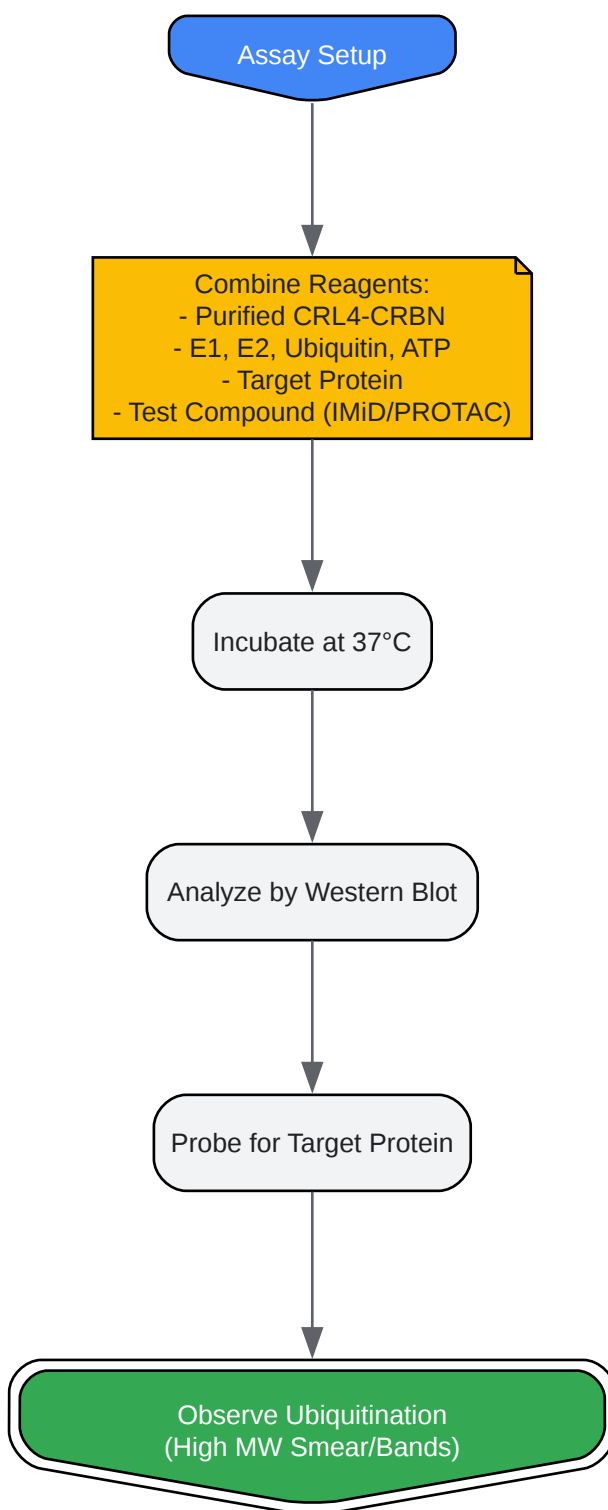
Protein Ubiquitination and Degradation Assays

These assays assess the functional outcome of CRBN engagement: the ubiquitination and degradation of a target protein.

- In Vitro Ubiquitination Assay:
 - Principle: This cell-free assay reconstitutes the ubiquitination cascade in a test tube to determine if a compound can induce the CRL4-CRBN-mediated ubiquitination of a target

protein.

- Methodology:
 - Combine purified recombinant proteins: E1 activating enzyme, an E2 conjugating enzyme (e.g., UBE2D3/UBE2G1), ubiquitin, the CRL4-CRBN complex, and the target protein.[\[10\]](#)[\[25\]](#)
 - Add ATP to initiate the reaction, along with the test compound (e.g., an IMiD or PROTAC).
 - Incubate the reaction mixture.
 - Stop the reaction and analyze the results by Western blot, probing for the target protein to observe the appearance of higher molecular weight bands corresponding to its ubiquitinated forms.[\[25\]](#)



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Workflow for an in vitro ubiquitination assay.

- Cellular Protein Degradation Assay (Western Blot):

- Principle: This is the most common method to confirm that a compound induces the degradation of a target protein within a cellular context.
- Methodology:
 - Culture cells (e.g., multiple myeloma cell lines like MM.1S for IKZF1 degradation).[23]
 - Treat the cells with a dose range of the test compound for a specified time (e.g., 4-24 hours).
 - Harvest the cells and prepare protein lysates.
 - Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
 - Probe the membrane with primary antibodies specific for the target protein and a loading control (e.g., GAPDH or β -actin).
 - Visualize the protein bands and quantify their intensity to determine the extent of degradation. The concentration of the compound that causes 50% degradation is known as the DC50.[23]

Cellular Target Engagement Assays

These assays confirm that a compound is binding to its intended target (CRBN) inside living cells.

- Cellular Thermal Shift Assay (CETSA):
 - Principle: CETSA is based on the concept that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.
 - Methodology:
 - Treat intact cells with the test compound or a vehicle control.
 - Heat aliquots of the cells to a range of different temperatures.

- Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) fraction by centrifugation.
 - Analyze the amount of soluble CRBN remaining at each temperature by Western blot.
 - A positive thermal shift (ΔT_m) in the compound-treated samples compared to the control indicates direct target engagement.[23]
- NanoBRET Target Engagement Assay:
 - Principle: This is a live-cell proximity-based assay that measures ligand binding using bioluminescence resonance energy transfer (BRET).
 - Methodology:
 - Use cells engineered to express CRBN fused to a NanoLuc luciferase enzyme.
 - Add a cell-permeable fluorescent tracer that binds to CRBN. Binding of the tracer brings it close to the NanoLuc-CRBN, resulting in a BRET signal.
 - Treat the cells with a test compound, which will compete with the tracer for binding to CRBN.
 - Displacement of the tracer by the compound leads to a dose-dependent decrease in the BRET signal, allowing for the quantification of intracellular target engagement.[26]

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